molecular formula C11H23NO11 B12857150 (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate

Cat. No.: B12857150
M. Wt: 345.30 g/mol
InChI Key: YLXPJOGZAZORTI-ZANKSHJOSA-N
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Description

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for hydroxyl and amino functionalities, followed by selective deprotection and coupling reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions involving the acetamido group.

    Hydrolysis: Cleavage of the acetamido group to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity

Properties

Molecular Formula

C11H23NO11

Molecular Weight

345.30 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate

InChI

InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1

InChI Key

YLXPJOGZAZORTI-ZANKSHJOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O

Origin of Product

United States

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